Ethyl n-(5-bromothiophene-2-carbonyl)-n-isopropylglycinate
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Overview
Description
Ethyl n-(5-bromothiophene-2-carbonyl)-n-isopropylglycinate is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of ethyl n-(5-bromothiophene-2-carbonyl)-n-isopropylglycinate involves several steps. One common method includes the bromination of thiophene, followed by acylation and esterification reactions. The bromination reaction can be conducted using n-butyllithium and subsequent treatment with 2-ethylhexylbromide . The acylation step involves the reaction of the brominated thiophene with an appropriate acyl chloride, and the final esterification step involves the reaction with ethyl isopropylglycinate under basic conditions .
Chemical Reactions Analysis
Ethyl n-(5-bromothiophene-2-carbonyl)-n-isopropylglycinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common for thiophene derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl n-(5-bromothiophene-2-carbonyl)-n-isopropylglycinate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Mechanism of Action
The mechanism of action of ethyl n-(5-bromothiophene-2-carbonyl)-n-isopropylglycinate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial activity . The exact molecular targets and pathways depend on the specific biological context and require further research for detailed elucidation .
Comparison with Similar Compounds
Ethyl n-(5-bromothiophene-2-carbonyl)-n-isopropylglycinate can be compared with other thiophene derivatives such as:
Tipepidine: Known for its antitussive properties.
Tiquizium Bromide: Used as an antispasmodic agent.
Dorzolamide: A carbonic anhydrase inhibitor used in the treatment of glaucoma.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological and chemical properties. Its bromine substitution and ester functional group make it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C12H16BrNO3S |
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Molecular Weight |
334.23 g/mol |
IUPAC Name |
ethyl 2-[(5-bromothiophene-2-carbonyl)-propan-2-ylamino]acetate |
InChI |
InChI=1S/C12H16BrNO3S/c1-4-17-11(15)7-14(8(2)3)12(16)9-5-6-10(13)18-9/h5-6,8H,4,7H2,1-3H3 |
InChI Key |
WBBRUMVIKXWVSS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN(C(C)C)C(=O)C1=CC=C(S1)Br |
Origin of Product |
United States |
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